2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE
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Overview
Description
2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE typically involves the use of 2-chloro-3-nitropyridine as a starting material. The process includes a nucleophilic substitution reaction followed by reduction and cyclization steps. Common reagents used in these reactions include hydrogen in the presence of palladium on carbon, Raney nickel, sodium bisulfite, sodium borohydride, zinc, or iron in the presence of acid .
Industrial Production Methods
Industrial production methods for this compound often involve the use of environmentally benign solvents and catalysts to ensure a high yield and purity. For example, a green solvent such as a mixture of water and isopropanol can be used in combination with a palladium-catalyzed amide coupling reaction to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of materials with unique electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE involves its interaction with specific molecular targets and pathways. For example, as a GABA A receptor positive allosteric modulator, it enhances the inhibitory effects of GABA neurotransmission, leading to potential anxiolytic and anticonvulsant effects . Additionally, its role as a proton pump inhibitor involves the inhibition of the H+/K+ ATPase enzyme, reducing gastric acid secretion .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Shares a similar fused ring structure but differs in the position of the nitrogen atoms.
Imidazo[1,5-a]pyridine: Another isomer with a different arrangement of the imidazole and pyridine rings.
Imidazo[1,2-a]pyridine: Known for its use in drugs like zolimidine and ambien.
Uniqueness
2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE is unique due to its specific substitution pattern and the presence of the chlorophenylmethylsulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3S/c14-10-4-1-3-9(7-10)8-18-13-16-11-5-2-6-15-12(11)17-13/h1-7H,8H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWDMHWRIRYKBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NC3=C(N2)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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